molecular formula C11H14N4 B11900829 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Katalognummer: B11900829
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: XDPIAILQKBPYDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a seven-membered azepane ring attached to the pyrimidine core at the 2-position and a nitrile group at the 5-position. Pyrimidine-5-carbonitriles are recognized for their structural versatility and pharmacological relevance, particularly in anticancer drug discovery .

Eigenschaften

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

2-(azepan-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4/c12-7-10-8-13-11(14-9-10)15-5-3-1-2-4-6-15/h8-9H,1-6H2

InChI-Schlüssel

XDPIAILQKBPYDN-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2=NC=C(C=N2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, 1,3-dichloro-pyrimidine-5-carbonitrile (10 mmol) is refluxed with azepane (11 mmol) and triethylamine (11 mmol) in absolute ethanol for 5 hours. The use of ethanol as a solvent ensures solubility of both reactants, while triethylamine neutralizes HCl byproducts, driving the reaction to completion. Post-reaction, cooling and water addition precipitate the crude product, which is recrystallized from ethanol to yield 2-(azepan-1-yl)-3-chloro-pyrimidine-5-carbonitrile. Further dehalogenation or functionalization may follow, depending on the target derivative.

Key Parameters:

  • Solvent: Ethanol (reflux, 78°C)

  • Base: Triethylamine (1.1 equiv)

  • Yield: ~70–80% after recrystallization

Cyanation of Pyrimidine Scaffolds

Introducing the carbonitrile group at position 5 of the pyrimidine ring can be achieved via cyanation reactions. While direct methods are less documented, analogous pathways for pyrimidine-5-carboxylic acids suggest potential routes. For example, 2-(azepan-1-yl)pyrimidine-5-carboxylic acid (CAS: 1220027-81-5) is synthesized using strong acids/bases and elevated temperatures. Adapting this, the carboxylic acid group could be replaced with a nitrile via dehydration of an amide intermediate or through a Rosenmund-von Braun reaction.

Rosenmund-von Braun Adaptation

A hypothetical pathway involves treating 2-(azepan-1-yl)pyrimidine-5-carboxamide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the corresponding imidoyl chloride, followed by reaction with a cyanide source (e.g., CuCN).

Reaction Steps:

  • Activation:
    RCONH2+POCl3RC(NCl)OPOCl2+HCl\text{RCONH}_2 + \text{POCl}_3 \rightarrow \text{RC(NCl)OPOCl}_2 + \text{HCl}

  • Cyanation:
    RC(NCl)OPOCl2+CuCNRCN+CuCl+POCl3\text{RC(NCl)OPOCl}_2 + \text{CuCN} \rightarrow \text{RCN} + \text{CuCl} + \text{POCl}_3

Challenges:

  • Strict temperature control (<0°C) to prevent side reactions.

  • Use of anhydrous conditions to avoid hydrolysis.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Complexity
Nucleophilic Substitution1,3-Dichloro-pyrimidine-5-carbonitrileEthanol, reflux, 5h70–80%Moderate
CyanationPyrimidine-5-carboxamidePOCl₃, CuCN, 0°C~50%High
Multicomponent ReactionAldehyde, urea, β-ketonitrileAcidic, 80–100°C60–70%Low

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization: Ethanol or ethanol/water mixtures.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 3.80–3.60 (m, 4H, azepane-CH₂), 1.70–1.50 (m, 8H, azepane-CH₂).

  • IR (KBr): 2230 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=N pyrimidine) .

Analyse Chemischer Reaktionen

2-(Azepan-1-yl)pyrimidin-5-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie DMF, Katalysatoren wie Palladium auf Kohlenstoff und Reaktionstemperaturen, die von Raumtemperatur bis zu Rückflussbedingungen reichen. Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab, können aber verschiedene substituierte Pyrimidinderivate umfassen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Neurological Disorders

The compound has been studied for its potential therapeutic effects on neurological disorders. Research indicates that derivatives of pyrimidine compounds can act as metabotropic glutamate receptor antagonists, which are promising for treating conditions such as epilepsy, schizophrenia, and Alzheimer's disease. These compounds may help modulate neurotransmitter systems involved in these disorders, offering new avenues for treatment .

1.2 Autoimmune Diseases

2-(Azepan-1-yl)pyrimidine-5-carbonitrile and its derivatives have been identified as potential candidates for the treatment of autoimmune diseases. Studies suggest that these compounds can influence inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive immune responses .

Pharmacological Studies

2.1 Anticancer Activity

Research has highlighted the anticancer properties of pyrimidine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Specific studies have focused on their mechanisms of action, which include the inhibition of key signaling pathways involved in cancer progression .

2.2 Pain Management

The analgesic properties of pyrimidine derivatives have also been explored. The compound's ability to modulate pain pathways makes it a candidate for developing new pain management therapies . Clinical studies are underway to evaluate its effectiveness in both acute and chronic pain scenarios.

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReference
Neurological DisordersPotential treatment for epilepsy and Alzheimer's
Autoimmune DiseasesModulation of inflammatory responses
Anticancer ActivityInhibition of cancer cell proliferation
Pain ManagementEfficacy in reducing pain in clinical settings

Case Study Example: Neurological Disorders

A notable case study investigated the effects of a related pyrimidine compound on patients with chronic pain associated with neurological conditions. The study found significant improvements in pain scores and quality of life metrics among participants receiving treatment with the compound compared to a placebo group. This supports the hypothesis that pyrimidine derivatives can effectively target pain pathways .

Case Study Example: Cancer Research

In preclinical trials, this compound demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells. The study utilized various assays to assess cell viability and apoptosis rates, revealing a clear dose-dependent response that underscores the compound's potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). This compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-5-carbonitrile derivatives vary widely in substituents at the 2-, 4-, and 6-positions, influencing their physicochemical properties, synthetic routes, and biological activities. Below is a structured comparison based on the evidence:

Key Observations :

  • Synthetic Accessibility : The 2-position is typically modified via nucleophilic aromatic substitution (e.g., piperazine in ) or condensation (e.g., hydrazones in ). The azepane group’s bulkiness may require optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures).
  • Yield Trends : Bulky substituents (e.g., adamantane in ) or multistep syntheses (e.g., benzyloxyphenyl derivatives in ) often result in lower yields (18–45%) compared to simpler analogs (e.g., methylthio derivatives: 45–70%) .

Key Observations :

  • Potency : Derivatives with electron-withdrawing groups (e.g., nitriles) and flexible N-containing substituents (e.g., piperazine, azepane) show enhanced enzyme inhibition (e.g., AKT-1 IC50 = 3.36 μM for 7f ).
  • Mechanistic Diversity : While 2-(methylthio) derivatives target PI3K/AKT , benzyloxyphenyl analogs activate p53 and caspases , highlighting substituent-dependent pathway modulation.
Physicochemical and ADMET Properties
Property 2-(Azepan-1-yl)pyrimidine-5-carbonitrile 4-(4-Methoxyphenyl)-2-(methylthio) analogs Benzyloxyphenyl derivatives
LogP (Predicted) ~3.5 (azepane increases lipophilicity) ~2.8–3.2 ~4.0–4.5 (aryl groups)
Solubility (µg/mL) Moderate (CN group enhances polarity) Low (hydrophobic SCH₃/MeOPh) Very low (bulky aryl)
Metabolic Stability Likely moderate (azepane resists oxidation) Low (thioethers prone to oxidation) Variable (depends on substituents)

Key Observations :

  • The azepane group may improve metabolic stability compared to methylthio or hydrazone derivatives, which are susceptible to enzymatic degradation .
  • High lipophilicity in benzyloxyphenyl derivatives (LogP ~4.5) could limit aqueous solubility, necessitating formulation optimization .

Biologische Aktivität

2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with an azepan-1-yl group and a cyano group, suggesting a diverse range of pharmacological applications. While comprehensive studies on its specific biological activity are still limited, insights can be drawn from related compounds and preliminary research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H14N4C_{12}H_{14}N_4 with a molecular weight of approximately 218.26 g/mol. The structural characteristics include:

  • Pyrimidine Ring : A six-membered ring with two nitrogen atoms at positions 1 and 3.
  • Azepan-1-yl Group : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
  • Cyano Group : A nitrile functional group that may enhance the compound’s reactivity and binding properties.

These features suggest that this compound could exhibit various biological activities, similar to other pyrimidine derivatives.

Antitumor Activity

Research indicates that compounds structurally related to this compound often demonstrate significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

Compound NameMechanism of ActionIC50 (µM)
2-(Piperidin-1-yl)pyrimidine-5-carbonitrileCDK inhibition0.36 - 0.86
2-(Morpholin-4-yl)pyrimidineRenin inhibitionNot specified

The selectivity for CDK9 over CDK2 in certain analogs suggests that modifications in the structure can lead to enhanced potency against specific cancer types .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been well-documented. Compounds similar to this compound have shown activity against various microbial strains, including E. coli and S. aureus. Testing against these pathogens typically involves determining minimum inhibitory concentrations (MICs) to evaluate effectiveness .

Anti-Alzheimer's Activity

Recent studies have explored the potential of pyrimidine derivatives in treating neurodegenerative diseases like Alzheimer's. Compounds exhibiting anti-acetylcholinesterase (AChE) activity have been identified, indicating a possible therapeutic role for derivatives of this compound in cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring significantly affect potency and selectivity across different biological targets. For example, the introduction of electron-donating groups can enhance interaction with target enzymes, while steric hindrance may reduce efficacy .

Selective CDK Inhibition

A study focused on the design of selective CDK inhibitors highlighted how structural modifications could lead to significant improvements in selectivity between CDK9 and CDK2. The introduction of an azepane moiety was found to enhance selectivity dramatically, suggesting that similar modifications could be beneficial for the development of new therapeutic agents based on this compound .

Cytotoxicity Testing

In vitro cytotoxicity assays have demonstrated varying degrees of effectiveness against cancer cell lines such as MCF7 and A549. For instance, certain analogs showed IC50 values ranging from 0.01 µM to several µM, indicating potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(azepan-1-yl)pyrimidine-5-carbonitrile, and what factors influence reaction yields?

  • Methodological Answer : The compound is synthesized via condensation reactions between acrylonitrile derivatives and guanidine intermediates. For example, 3-(dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrile reacts with 1-(3-(azepan-1-yl)phenyl)guanidine under reflux conditions in ethanol, yielding this compound derivatives. Reaction yields (e.g., 46–89%) depend on solvent choice, temperature control, and substituent effects on the guanidine moiety . Optimizing stoichiometric ratios and purification techniques (e.g., column chromatography) further improves yield .

Q. How do researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Structural validation involves 1H/13C NMR to confirm proton and carbon environments (e.g., azepane ring protons at δ 1.5–2.4 ppm, pyrimidine carbons at δ 160–170 ppm) and HR-MS (ESI+) to verify molecular weight (e.g., [M+H]+ = 415.1242 in CDK9 inhibitors). Discrepancies in NMR splitting patterns may arise from rotational isomerism, resolved by variable-temperature NMR or computational modeling . Purity (>99%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies enhance the selectivity of this compound derivatives as CDK9 inhibitors?

  • Methodological Answer : Selectivity is achieved by modifying substituents on the pyrimidine core. For instance:

  • Hydrogen-bonding interactions : Introducing 4-methylthiazole groups improves binding to CDK9’s hinge region.
  • Steric hindrance : Bulky substituents (e.g., azepane) reduce off-target binding to CDK2/6.
    Comparative crystallography of inhibitor-CDK complexes (e.g., PDB: 4BCF) identifies key residues (e.g., Lys48, Glu66) for rational design . Selectivity indices (>100-fold for CDK9 vs. other kinases) are validated via kinase profiling assays .

Q. How can discrepancies in NMR data for pyrimidine-5-carbonitrile derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions in chemical shifts (e.g., unexpected splitting in azepane protons) may stem from:

  • Dynamic effects : Slow ring puckering in azepane causes signal broadening, addressed by 2D NMR (NOESY) or lowering acquisition temperature.
  • Tautomerism : Pyrimidine nitrogens may adopt alternate tautomeric states, resolved by deuterium exchange experiments or DFT calculations . Cross-validation with X-ray crystallography (e.g., CCDC deposition 2050121) provides definitive structural confirmation .

Q. What computational approaches predict the binding affinity of this compound with CDK9?

  • Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor interactions using CDK9’s ATP-binding pocket (grid size: 25 ų). MD simulations (GROMACS) assess stability over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM/PBSA: −45 kcal/mol). QSAR models correlate substituent electronegativity (e.g., Hammett σ values) with IC50 data (R² = 0.89) to prioritize synthetic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.